molecular formula C7H18O2Si B099313 Tert-butyl-dimethoxy-methylsilane CAS No. 18293-81-7

Tert-butyl-dimethoxy-methylsilane

Cat. No. B099313
CAS RN: 18293-81-7
M. Wt: 162.3 g/mol
InChI Key: NETBVGNWMHLXRP-UHFFFAOYSA-N
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Description

Tert-butyl-dimethoxy-methylsilane, also known as TBS, is a commonly used reagent in organic synthesis. It is a colorless liquid with a molecular weight of 176.33 g/mol and a boiling point of 94-96°C. TBS is widely used in organic chemistry due to its ability to protect hydroxyl groups and carboxylic acids.

Mechanism Of Action

Tert-butyl-dimethoxy-methylsilane acts as a protecting group for hydroxyl groups and carboxylic acids by forming a stable silyl ether or silyl ester. The protecting group can be removed by treatment with an acid, such as trifluoroacetic acid, which cleaves the silyl ether or silyl ester bond.

Biochemical And Physiological Effects

Tert-butyl-dimethoxy-methylsilane does not have any known biochemical or physiological effects as it is primarily used in organic synthesis and not in biological systems.

Advantages And Limitations For Lab Experiments

One of the advantages of using Tert-butyl-dimethoxy-methylsilane as a protecting group is that it is stable under a wide range of reaction conditions. Tert-butyl-dimethoxy-methylsilane is also easily removed by treatment with an acid, which allows for the recovery of the unprotected hydroxyl group or carboxylic acid. However, Tert-butyl-dimethoxy-methylsilane is not compatible with certain reaction conditions, such as strong bases or nucleophiles, which can cleave the silyl ether or silyl ester bond. Tert-butyl-dimethoxy-methylsilane is also not compatible with certain analytical techniques, such as mass spectrometry, which can detect the presence of the silyl group.

Future Directions

There are several future directions for the use of Tert-butyl-dimethoxy-methylsilane in organic synthesis. One area of research is the development of new protecting groups that are more stable or easier to remove than Tert-butyl-dimethoxy-methylsilane. Another area of research is the use of Tert-butyl-dimethoxy-methylsilane in the synthesis of new natural products or pharmaceuticals. Tert-butyl-dimethoxy-methylsilane can also be used in the synthesis of new PNAs with improved properties for gene therapy and molecular diagnostics. Overall, Tert-butyl-dimethoxy-methylsilane is a versatile reagent with many potential applications in organic synthesis and beyond.

Synthesis Methods

Tert-butyl-dimethoxy-methylsilane can be synthesized by reacting trimethylsilyl chloride with tert-butyl alcohol in the presence of a base such as sodium hydride. The reaction yields Tert-butyl-dimethoxy-methylsilane as a colorless liquid with a yield of 70-80%. Tert-butyl-dimethoxy-methylsilane can also be synthesized using other methods, such as reacting tert-butyl bromide with dimethoxy-methylsilane in the presence of a base.

Scientific Research Applications

Tert-butyl-dimethoxy-methylsilane is widely used in organic synthesis as a protecting group for hydroxyl groups and carboxylic acids. It is also used in the synthesis of various natural products, such as alkaloids and steroids. Tert-butyl-dimethoxy-methylsilane has been used in the synthesis of the antimalarial drug artemisinin. Tert-butyl-dimethoxy-methylsilane is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and molecular diagnostics.

properties

CAS RN

18293-81-7

Product Name

Tert-butyl-dimethoxy-methylsilane

Molecular Formula

C7H18O2Si

Molecular Weight

162.3 g/mol

IUPAC Name

tert-butyl-dimethoxy-methylsilane

InChI

InChI=1S/C7H18O2Si/c1-7(2,3)10(6,8-4)9-5/h1-6H3

InChI Key

NETBVGNWMHLXRP-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(OC)OC

Canonical SMILES

CC(C)(C)[Si](C)(OC)OC

synonyms

(1,1-dimethylethyl)dimethoxymethyl-Silane

Origin of Product

United States

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